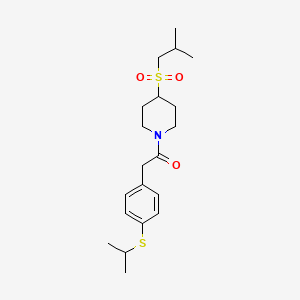

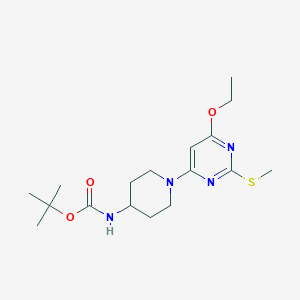

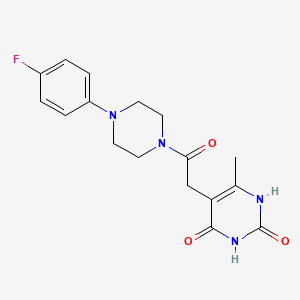

![molecular formula C18H14N4O2S B2868287 7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021260-56-9](/img/structure/B2868287.png)

7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring fused with a thieno ring, a pyridine ring, and an amide group. The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reaction conditions and the reagents used. As a pyrimidine derivative, it might undergo reactions typical for this class of compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These properties could include melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Antimicrobial and Antifungal Properties

Studies on thienopyridine and pyridothienopyrimidine derivatives have demonstrated antimicrobial and antifungal activities, highlighting their potential in the development of new therapeutic agents. For instance, synthesized thienopyrimidine derivatives were found to exhibit pronounced antimicrobial activity, showing efficacy against a variety of bacterial and fungal strains. This suggests a promising avenue for the development of new antimicrobial agents based on the thienopyrimidine scaffold (Bhuiyan et al., 2006).

Anti-Inflammatory Agents

Compounds within this chemical family have also been researched for their anti-inflammatory properties. The incorporation of different groups into the thieno[2,3-d]pyrimidine heterocyclic ring has been shown to enhance its anti-inflammatory activities. This indicates the potential of these compounds in the development of new anti-inflammatory treatments, providing a foundation for further exploration into their therapeutic applications (Tolba et al., 2018).

Cytostatic and Antiviral Activities

Newly synthesized thieno-fused 7-deazapurine ribonucleosides, related to the compound of interest, have shown low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV. This highlights the potential of these compounds in cancer therapy and antiviral drug development, offering new paths for research into effective treatments for these conditions (Tichy et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Some derivatives related to the target compound have shown inhibitory activity against different lipoxygenases, pointing towards their potential use in treating conditions related to enzyme overactivity. This enzyme inhibition capability opens up new research opportunities in the development of enzyme inhibitors as therapeutic agents for a range of diseases (Vieweg et al., 1992).

Structural and Material Science Applications

The study of structural modifications and their effects on supramolecular aggregation of related compounds has provided insights into their conformational features. This research is crucial for understanding how these compounds interact at the molecular level, which has implications for their use in material science, particularly in the development of novel materials with specific properties (Nagarajaiah & Begum, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

12-methyl-2-oxo-N-(pyridin-3-ylmethyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-11-4-5-15-21-17-13(18(24)22(15)10-11)7-14(25-17)16(23)20-9-12-3-2-6-19-8-12/h2-8,10H,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGZMDGBAAFVSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CN=CC=C4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)

![3-[(1-Quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2868205.png)

![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2868210.png)

![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868212.png)

![N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2868226.png)